An In-depth Technical Guide to the Physicochemical Properties of (R)-2-(Dimethylamino)propanoic Acid
An In-depth Technical Guide to the Physicochemical Properties of (R)-2-(Dimethylamino)propanoic Acid
This guide provides a comprehensive overview of the core physicochemical properties of (R)-2-(Dimethylamino)propanoic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development.[1] Its enantiomerically pure structure makes it a valuable component in the synthesis of various biologically active molecules, including pharmaceuticals.[1] This document will delve into the structural and chemical characteristics of this compound, outline methodologies for their determination, and provide insights into their relevance in scientific applications.
Molecular Structure and Core Identifiers
(R)-2-(Dimethylamino)propanoic acid, also known as (2R)-2-(dimethylamino)propanoic acid, possesses a chiral center at the alpha-carbon, leading to its stereospecific properties. The molecule incorporates a carboxylic acid group, a tertiary amine, and a methyl side chain, all of which contribute to its unique chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 117.15 g/mol | [1][2][4] |
| CAS Number | 157431-09-9 | [1][3] |
| InChI Key | QCYOIFVBYZNUNW-SCSAIBSYSA-N | |
| Canonical SMILES | CC(C(=O)O)N(C)C | [2] |
| Physical Form | Solid |
Below is a diagram illustrating the relationship between the molecular structure of (R)-2-(Dimethylamino)propanoic acid and its primary functional groups which dictate its key physicochemical properties.
Caption: Workflow for pKa determination via potentiometric titration.
Determination of Aqueous Solubility
The solubility of a compound can be determined through various methods, with the shake-flask method being a common approach for determining thermodynamic solubility. [5] Protocol:
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Sample Preparation: Add an excess amount of (R)-2-(Dimethylamino)propanoic acid to a known volume of the desired aqueous solvent (e.g., purified water, buffer of a specific pH) in a sealed flask.
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Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. [5]3. Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.
-
Concentration Analysis: Accurately determine the concentration of the dissolved compound in the saturated solution using a suitable analytical technique, such as HPLC, UV-Vis spectroscopy, or by evaporating a known volume of the solvent and weighing the residue.
-
Solubility Calculation: The determined concentration represents the solubility of the compound in the specific solvent at that temperature.
The choice of solvent and pH is critical, as the solubility of an ionizable compound like (R)-2-(Dimethylamino)propanoic acid is highly pH-dependent. [6]
Spectroscopic Characterization
While specific spectra for (R)-2-(Dimethylamino)propanoic acid are not widely published, the expected spectral features can be inferred from its structure.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the dimethylamino group, the alpha-proton, and the methyl protons of the propanoic acid backbone. The chemical shifts and coupling patterns would provide confirmation of the molecular structure.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to the carbonyl carbon of the carboxylic acid, the alpha-carbon, the carbons of the dimethylamino group, and the methyl carbon of the backbone.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically in the 2500-3300 cm⁻¹ region), a strong C=O stretch for the carbonyl group (around 1700-1725 cm⁻¹), and C-N stretching vibrations.
Safety and Handling
(R)-2-(Dimethylamino)propanoic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [7]It is classified with the GHS07 pictogram, indicating it may cause skin and eye irritation, and may cause respiratory irritation. [8]Standard laboratory safety protocols should be followed to minimize exposure.
Conclusion
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